molecular formula C13H13N3OS2 B6475109 1-(3-methylthiophen-2-yl)-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2640966-63-6

1-(3-methylthiophen-2-yl)-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol

Cat. No.: B6475109
CAS No.: 2640966-63-6
M. Wt: 291.4 g/mol
InChI Key: SNKMVQSXVCXQJI-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine scaffold, a nitrogen-containing heterocycle known for its role in medicinal chemistry due to its resemblance to purine bases. The substituents include a 3-methylthiophen-2-yl group and an ethanolamine linker bridging the thieno-pyrimidine core. Its synthesis likely involves nucleophilic substitution or coupling reactions, common in thieno-pyrimidine derivatives .

Properties

IUPAC Name

1-(3-methylthiophen-2-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c1-8-2-4-18-11(8)10(17)6-14-13-12-9(3-5-19-12)15-7-16-13/h2-5,7,10,17H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKMVQSXVCXQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC2=NC=NC3=C2SC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

BG15342: 1-(furan-3-yl)-2-({thieno[3,2-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol

  • Structure : Replaces the 3-methylthiophen-2-yl group with a furan-3-yl and an additional thiophen-2-yl moiety.
  • Molecular Formula : C₁₆H₁₃N₃O₂S₂.
  • Key Data : Molecular weight 343.42 g/mol; synthesized and cataloged in a commercial product index .
  • Comparison: The dual heterocyclic substitution (furan and thiophene) may alter solubility or binding affinity compared to the mono-thiophene derivative. No biological data are reported.

UNC4847: 2-((7-phenyl-4-(piperazin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)amino)ethan-1-ol

  • Structure: Contains a pyrido-thieno-pyrimidine core with a piperazine substituent and a phenyl group.
  • Synthesis : Prepared via TFA-mediated deprotection, yielding a 96% pure product (LC-MS tR = 5.1 min) .
  • Comparison: The extended aromatic system (pyrido-thieno-pyrimidine) may enhance π-π stacking interactions in biological targets.

Compound 41: 1-(4-((6-(2-methylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)pyrrolidin-2-one

  • Structure: Features a 2-methylpyridin-3-yl substituent and a phenyl-pyrrolidinone linker.
  • Synthesis : Microwave-assisted reaction (120°C, 2 hours) with 64% yield; purified via preparatory HPLC. MS (ESI+) m/z = 401.1 .
  • Comparison: The pyrrolidinone moiety introduces a hydrogen-bond acceptor, which may influence target binding. The pyridine substituent could enhance metabolic stability compared to thiophene derivatives.

WHO-Reported Tyrosine Kinase Inhibitor: N-[3-({2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide

  • Structure: Combines a thieno-pyrimidine core with a 4-methylpiperazine-anilino group and a propenamide side chain.
  • Comparison: The propenamide group may confer covalent binding to kinase targets, a mechanism absent in the ethanolamine-linked target compound.

Example 62: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Structure: Pyrazolo-pyrimidine core with chromenone and fluorophenyl groups.
  • Data : Melting point 227–230°C; mass spec (M⁺+1) = 560.2 .

Key Observations

  • Structural Flexibility: Thieno-pyrimidine derivatives tolerate diverse substituents (e.g., piperazine, pyridine, chromenone), enabling optimization for solubility, binding, and stability.
  • Synthetic Efficiency : Microwave-assisted methods and TFA-mediated reactions achieve moderate-to-high yields (46–96%) .
  • Therapeutic Potential: Tyrosine kinase inhibitors (e.g., WHO compound) validate the scaffold’s relevance in oncology .

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